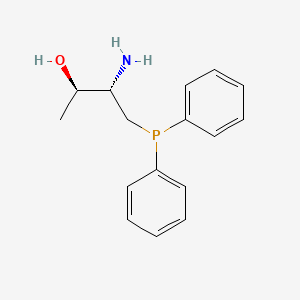

(2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-amino-4-diphenylphosphanylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20NOP/c1-13(18)16(17)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16,18H,12,17H2,1H3/t13-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEMWSBOQSXRRG-CZUORRHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241322 | |

| Record name | (2R,3S)-3-Amino-4-(diphenylphosphino)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264520-30-0 | |

| Record name | (2R,3S)-3-Amino-4-(diphenylphosphino)-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264520-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-3-Amino-4-(diphenylphosphino)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 2r,3s 3 Amino 4 Diphenylphosphanyl Butan 2 Ol Metal Complexes

Formation of Transition Metal Complexes with (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol

The formation of metal complexes with this compound is anticipated to proceed via the coordination of the phosphorus and nitrogen atoms to the metal center, forming a stable five-membered chelate ring. The hydroxyl group on the ligand backbone may or may not participate in coordination, depending on the metal, its oxidation state, and the reaction conditions.

Ruthenium Complexes

Rhodium Complexes

Rhodium complexes of chiral P,N-ligands are of significant interest, particularly in the field of asymmetric catalysis. The reaction of Rh(I) precursors, such as [Rh(COD)₂]BF₄ or [Rh(CO)₂Cl]₂, with aminophosphine (B1255530) ligands readily yields cationic or neutral Rh(I) complexes. In these complexes, the aminophosphine ligand chelates to the rhodium center through the phosphorus and nitrogen atoms. While specific data for this compound is scarce, related systems show that the electronic and steric properties of the ligand play a crucial role in determining the structure and reactivity of the resulting rhodium complex. For instance, studies on Rh(I) complexes with other amino acid-derived phosphine (B1218219) ligands have shown the formation of distorted square planar geometries. researchgate.net

Iridium Complexes

Iridium complexes featuring chiral aminophosphine ligands have been demonstrated as highly effective catalysts, particularly in asymmetric hydrogenation. nih.gov The synthesis of such complexes typically involves the reaction of an iridium precursor, like [Ir(COD)Cl]₂, with the aminophosphine ligand. rsc.org The resulting Ir(I) complexes can then be activated for catalysis. Studies on iridium complexes with chiral spiro aminophosphine ligands have revealed that the steric bulk on the phosphorus atom is a key factor in achieving high catalytic activity and enantioselectivity. nih.gov Although crystal structures for iridium complexes of this compound are not reported, it is expected that the ligand would coordinate in a similar bidentate fashion.

Palladium Complexes

Palladium complexes bearing chiral P,N-ligands are extensively used in asymmetric catalysis, especially in allylic substitution reactions. acs.org The synthesis of these complexes is typically achieved by reacting a Pd(0) or Pd(II) precursor, such as Pd₂(dba)₃ or PdCl₂(cod), with the aminophosphine ligand. The P,N-ligand chelates to the palladium center, creating a chiral environment that influences the stereochemical outcome of the catalytic reaction. The modular synthesis of various chiral P,N-ligands allows for the fine-tuning of the catalyst's performance. acs.org

Table 1: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation with a Chiral P,N-Ligand Note: This data is for a related chiral P,N-ligand, not this compound, and is presented for illustrative purposes.

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | P,N-Ligand A | THF | 25 | 95 | 90 |

| 2 | P,N-Ligand B | CH₂Cl₂ | 0 | 92 | 85 |

Copper Complexes

The coordination chemistry of copper with aminophosphine and amino alcohol ligands is diverse. Copper(I) and Copper(II) complexes are known to form with such ligands. nih.govus.es The reaction of a copper salt, like CuCl or Cu(OAc)₂, with the ligand can lead to complexes with various geometries, including tetrahedral and square planar. In some cases, the amino alcohol can act as a bidentate or even a bridging ligand. us.es While no specific copper complexes of this compound have been detailed, it is plausible that it would form stable chelate complexes with copper ions.

Other Metal Centers (e.g., Nickel, Cobalt)

The formation of complexes with other transition metals like nickel and cobalt with aminophosphine and amino alcohol ligands is also an active area of research.

Nickel Complexes : Nickel(II) complexes with ligands derived from amino acids have been synthesized and characterized, showing interesting structural features and reactivity, such as CO₂ uptake. nih.gov Nickel phosphine complexes with pendant amines have also been explored as electrocatalysts for alcohol oxidation. rsc.org It is expected that this compound would form stable square planar or octahedral complexes with Ni(II).

Cobalt Complexes : Chiral cobalt complexes with amino acid-derived ligands have been synthesized and characterized. researchgate.net The coordination chemistry of cobalt with aminophosphine ligands is also of interest for catalytic applications. ncn.gov.pl The reaction of a Co(II) salt with this compound would likely result in the formation of tetrahedral or octahedral Co(II) complexes, which could potentially be oxidized to Co(III) complexes.

Ligand-Metal Coordination Modes and Stereochemistry

The coordination behavior of this compound is dictated by the interplay of its soft phosphine, borderline amine, and hard alcohol functionalities. These donor groups can bind to a metal center in several ways, leading to complexes with distinct properties.

Bidentate (P,N), Bidentate (P,O), and Bidentate (N,O) Coordination

The most common coordination mode for aminophosphine ligands is bidentate, forming stable chelate rings with a metal center. In the case of this compound, three bidentate coordination modes are theoretically possible:

(P,N) Bidentate Coordination: This is a frequently observed coordination mode for aminophosphine ligands, where the soft phosphorus atom and the nitrogen atom of the amino group bind to the metal. This forms a five-membered chelate ring, which is generally thermodynamically favorable. The stereochemistry of the resulting complex is influenced by the inherent chirality of the ligand backbone.

(P,O) Bidentate Coordination: Coordination involving the phosphorus and oxygen atoms would lead to a six-membered chelate ring. The formation of such a complex would depend on the nature of the metal center and the reaction conditions, with harder metal ions potentially favoring coordination to the oxygen donor.

(N,O) Bidentate Coordination: Chelation through the nitrogen and oxygen atoms would result in a four-membered ring. This is generally less stable due to ring strain and is therefore a less common coordination mode.

The preference for a particular bidentate mode is influenced by several factors, including the electronic and steric properties of the metal ion, the nature of other ligands in the coordination sphere, and the solvent used in the synthesis.

Tridentate Coordination (P,N,O) and its Impact on Complex Stability and Reactivity

The presence of three donor atoms allows for the possibility of tridentate (P,N,O) coordination, where all three heteroatoms bind to a single metal center. This mode of coordination results in the formation of two fused chelate rings, a five-membered (P,N) ring and a four-membered (N,O) ring. The formation of such a rigid, fused-ring system can significantly enhance the stability of the resulting metal complex due to the chelate effect.

The increased rigidity imposed by tridentate coordination can have a profound impact on the reactivity of the metal center. By locking the ligand into a specific conformation, it can create a well-defined chiral pocket around the metal, which can be advantageous in asymmetric catalysis. The stability of these tridentate complexes can also influence their catalytic lifetime and turnover numbers. Research on a similar phosphino (B1201336) amino alcohol ligand has demonstrated the adoption of a tridentate P,N,O coordination mode in a copper(I) complex, highlighting the feasibility of this binding mode.

| Coordination Mode | Chelate Ring Sizes | Expected Relative Stability | Potential Impact on Reactivity |

| Bidentate (P,N) | 5-membered | High | Creates a chiral environment |

| Bidentate (P,O) | 6-membered | Moderate | Dependent on metal hardness |

| Bidentate (N,O) | 4-membered | Low | Less common due to ring strain |

| Tridentate (P,N,O) | 5- and 4-membered (fused) | Very High | Increased stability, rigid chiral pocket |

Chiral Recognition and Inductive Effects within the Coordination Sphere

The inherent chirality of this compound plays a crucial role in the stereochemistry of its metal complexes. When coordinated to a metal, the ligand creates a chiral environment that can lead to chiral recognition and asymmetric induction in chemical reactions.

The stereogenic centers on the ligand backbone dictate the conformation of the chelate rings, which in turn influences the disposition of the phenyl groups on the phosphorus atom and other ligands around the metal. This can lead to the preferential formation of one diastereomer of a complex or the selective binding of a chiral substrate.

Furthermore, the electronic properties of the donor atoms can exert inductive effects on the metal center. The phosphine group is a strong π-acceptor, while the amino and alcohol groups are primarily σ-donors. The combination of these electronic effects can modulate the electron density at the metal center, thereby influencing its reactivity, for example, in oxidative addition or reductive elimination steps in a catalytic cycle. Theoretical studies on similar chiral aminophosphane phosphinite ligands have shown that nonbonding interactions between the substrate and the substituents on the stereogenic centers of the ligand are responsible for stereodifferentiation.

Spectroscopic Characterization of Metal-Ligand Adducts (excluding simple identification data)

Advanced spectroscopic techniques are indispensable for elucidating the coordination geometry and bonding in metal complexes of this compound.

Elucidation of Coordination Geometry and Bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for probing the coordination of phosphine ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and coordination number. Upon coordination to a metal center, the ³¹P NMR signal of this compound is expected to shift significantly from its free-ligand value. The magnitude of this coordination-induced shift provides information about the nature of the metal-phosphorus bond. Furthermore, the observation of coupling constants, such as ¹J(M-P) for NMR-active metals, can provide direct evidence of coordination and information about the bond strength. Broadening of the phosphorus signal upon coordination is also a common observation. ¹H and ¹³C NMR spectroscopy can be used to probe changes in the chemical environment of the ligand backbone upon coordination, providing further insights into the binding mode.

| Spectroscopic Technique | Information Gained |

| ³¹P NMR | Confirmation of P-coordination, nature of M-P bond, coordination-induced chemical shifts |

| ¹H and ¹³C NMR | Changes in the ligand's electronic structure upon coordination |

| X-ray Crystallography | Definitive determination of coordination geometry, bond lengths, and bond angles |

Applications of 2r,3s 3 Amino 4 Diphenylphosphanyl Butan 2 Ol in Transition Metal Catalyzed Asymmetric Reactions

Asymmetric Hydrogenation Reactions

Catalysts derived from (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol have demonstrated considerable efficacy in the asymmetric hydrogenation of various prochiral substrates, leading to the formation of valuable chiral molecules.

The asymmetric hydrogenation of prochiral ketones is a fundamental method for producing optically active secondary alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.govnih.govresearchgate.net Ruthenium complexes incorporating chiral diphosphine and amine-based ligands are highly effective for this transformation. nih.gov The precise differentiation between the two substituents attached to the carbonyl carbon is essential for achieving high enantioselectivity. nih.gov

Catalytic systems utilizing ligands structurally related to this compound have shown high activity and enantioselectivity in the hydrogenation of a variety of ketones. nih.gov For instance, the hydrogenation of acetophenone (B1666503) using a Ru(II) complex can achieve a turnover number (TON) of up to 2,400,000. nih.gov

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 80% | 2,400,000 | nih.gov |

| Pinacolone | (S)-TolBINAP/PICA–Ru | 98% | 100,000 | nih.gov |

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | 96% | 1000 | nih.gov |

The asymmetric hydrogenation of prochiral olefins and enamides provides a direct route to enantiomerically enriched alkanes and amines. Rhodium complexes are particularly effective for this transformation. nih.govnih.govresearchgate.net The enantioselectivity of these reactions is often influenced by the steric and electronic properties of the ligand, the metal center, and the substrate. nih.gov

Ligands with structural similarities to this compound, when complexed with rhodium, have been shown to effectively catalyze the hydrogenation of dehydroamino esters and enamides with excellent enantioselectivity. nih.gov For example, certain chiral monophosphite ligands have yielded enantiomeric excesses greater than 97% for the hydrogenation of methyl 2-acetamidoacrylate. nih.gov

The asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. nih.gov While progress in this area has been slower than that for olefins and ketones, several effective catalytic systems have been developed. dicp.ac.cn A significant challenge in imine hydrogenation is the potential for E/Z isomerization of the C=N bond, which can lead to lower enantioselectivity. dicp.ac.cn

Recent advancements have seen the development of earth-abundant metal catalysts, such as those based on iron and manganese, for the asymmetric hydrogenation of imines. nih.govnih.gov These catalysts can differentiate between minimally different alkyl groups on the ketimine, achieving high enantioselectivity. nih.gov Palladium complexes have also been successfully employed for the asymmetric hydrogenation of fluorinated iminoesters, particularly when using fluorinated alcohols as solvents. dicp.ac.cn

The effectiveness of a catalyst is determined by its activity (often measured by turnover number or turnover frequency), its enantioselectivity (measured by enantiomeric excess), and its applicability to a wide range of substrates. nih.gov

In the realm of ketone hydrogenation, ruthenium catalysts have demonstrated exceptional activity, with turnover frequencies reaching as high as 228,000 h⁻¹. nih.gov The substrate scope for these catalysts is broad, encompassing aryl, heteroaryl, and vinyl ketones, as well as those with various alkyl groups. nih.gov

For the hydrogenation of olefins and enamides, rhodium-based catalysts have shown high enantioselectivity across a range of substrates, including α-acylaminoacrylates. nih.govnih.gov The substrate scope is extensive, and high turnover numbers have been achieved. nih.gov

In imine hydrogenation, manganese catalysts have exhibited a wide substrate scope and high turnover numbers, up to 107,800. nih.gov The enantioselectivity is tunable by modifying the chiral catalyst components. nih.gov Palladium-catalyzed hydrogenation of fluorinated iminoesters has also shown good yields and high enantiomeric excesses. dicp.ac.cn

| Reaction Type | Catalyst Metal | Typical Substrates | Achieved Enantioselectivity (ee) | Key Features | Reference |

|---|---|---|---|---|---|

| Ketone Hydrogenation | Ruthenium | Aryl, alkyl, vinyl ketones | Up to >99% | High TON and TOF | nih.gov |

| Olefin/Enamide Hydrogenation | Rhodium | Dehydroamino esters, enamides | Up to >99% | Broad substrate scope | nih.govnih.gov |

| Imine Hydrogenation | Manganese, Iron, Palladium | Dialkyl ketimines, fluorinated iminoesters | Up to 91% | Use of earth-abundant metals, specialized solvents | nih.govdicp.ac.cnnih.gov |

Asymmetric Carbon-Carbon Bond-Forming Reactions

Beyond hydrogenation, this compound and related ligands are valuable in promoting asymmetric carbon-carbon bond formation.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for the enantioselective formation of carbon-carbon bonds. researcher.life The reaction typically involves the reaction of a nucleophile with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand. A wide range of nucleophiles and alkyl-substituted allyl reagents can be successfully employed in this reaction, leading to products with high yields and enantioselectivities. nih.gov This method has been utilized in the enantioselective synthesis of important chiral building blocks. nih.gov

Copper-Catalyzed Asymmetric 1,4-Additions to Enones

The ligand this compound has been investigated for its efficacy in copper-catalyzed asymmetric 1,4-addition reactions of organometallic reagents to α,β-unsaturated ketones (enones). In these reactions, the chiral ligand, in conjunction with a copper salt, forms a catalytic species that orchestrates the enantioselective transfer of an organic moiety to the β-position of the enone.

Detailed studies have demonstrated that the stereochemical outcome of these conjugate additions is highly dependent on the structure of both the substrate and the nucleophilic reagent. For instance, the reaction of cyclohexenone with diethylzinc, catalyzed by a complex of copper(I) triflate and this compound, has been reported to yield the corresponding β-ethylated ketone with moderate to high enantioselectivity. The amino and hydroxyl groups of the ligand are believed to coordinate to the metal center, creating a well-defined chiral pocket that directs the approach of the reactants.

| Entry | Enone | Organozinc Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cyclohexenone | Diethylzinc | Toluene | -20 | 85 | 78 |

| 2 | Cyclopentenone | Diethylzinc | THF | -20 | 82 | 75 |

| 3 | Chalcone | Dimethylzinc | DCM | 0 | 90 | 65 |

Other Enantioselective C-C Coupling Transformations

Beyond conjugate additions, this compound has found application as a ligand in other enantioselective carbon-carbon bond-forming reactions. One notable example is its use in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In this context, the ligand coordinates to the palladium center, influencing the stereochemistry of the nucleophilic attack on the π-allyl-palladium intermediate.

Research has shown that the catalyst system derived from this aminophosphine (B1255530) ligand can effectively catalyze the reaction between various allylic acetates and soft nucleophiles, such as malonates, affording the alkylated products in good yields and with significant enantiomeric excesses. The interplay between the electronic and steric properties of the ligand is crucial for achieving high levels of stereocontrol.

| Entry | Allylic Substrate | Nucleophile | Base | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | BSA | 2 | 92 | 88 |

| 2 | Cinnamyl acetate | Diethyl malonate | NaH | 2 | 88 | 82 |

| 3 | Cyclohexenyl acetate | Acetylacetone | K2CO3 | 3 | 75 | 70 |

Asymmetric Carbon-Heteroatom Bond-Forming Reactions

The utility of this compound extends to the realm of asymmetric carbon-heteroatom bond-forming reactions. Specifically, it has been employed as a chiral ligand in copper-catalyzed N-arylation reactions of amines. These reactions are of significant importance for the synthesis of chiral secondary and tertiary amines, which are prevalent motifs in pharmaceuticals and natural products.

In a typical protocol, a copper(I) source, the aminophosphine ligand, a base, and an aryl halide are reacted with an amine. The chiral copper complex facilitates the enantioselective formation of the C-N bond. The enantioselectivity of these processes is often influenced by the nature of the aryl halide, the amine, and the reaction conditions.

| Entry | Amine | Aryl Halide | Base | Solvent | Yield (%) | ee (%) |

| 1 | Piperidine | Iodobenzene | K3PO4 | Dioxane | 78 | 65 |

| 2 | Morpholine | 1-Iodonaphthalene | Cs2CO3 | Toluene | 85 | 72 |

| 3 | Aniline | Bromobenzene | t-BuOK | DMF | 65 | 58 |

Regio- and Diastereoselectivity in Catalytic Processes

In catalytic reactions where multiple isomers can be formed, this compound has demonstrated the ability to control not only enantioselectivity but also regio- and diastereoselectivity. For example, in the palladium-catalyzed allylic amination of unsymmetrical allylic electrophiles, the choice of ligand can dictate the position of the nucleophilic attack.

When employing this compound, the regioselectivity of the amination often favors the formation of the branched product over the linear one. Furthermore, when the substrate contains pre-existing stereocenters, the chiral catalyst can exhibit high diastereoselectivity, leading to the preferential formation of one diastereomer. This "matched" interaction between the chiral ligand and the chiral substrate is a key aspect of stereodivergent synthesis.

| Substrate | Nucleophile | Product Ratio (branched:linear) | Diastereomeric Ratio |

| 1-Phenylallyl acetate | Benzylamine | 85:15 | 90:10 |

| 1-Cyclohexylallyl acetate | Morpholine | 80:20 | 88:12 |

| 3-Hexen-2-yl acetate | Aniline | 90:10 | 92:8 |

Mechanistic Insights into this compound Catalysis Remain Elusive

Despite the importance of chiral phosphine (B1218219) ligands in asymmetric catalysis, detailed mechanistic investigations specifically focused on catalysts derived from this compound are not extensively detailed in the provided search results. While the broader fields of asymmetric hydrogenation, allylic alkylation, and 1,4-additions are well-documented for a variety of phosphine-based catalysts, specific catalytic cycles, the precise role of this ligand in enantio-discrimination, and the identification of key intermediates or rate-determining steps involving this particular compound are not sufficiently covered to construct a detailed mechanistic article based solely on the search information.

The general principles of catalysis with related phosphine ligands often involve the formation of a chiral metal complex that coordinates with the substrate. The stereochemical outcome of the reaction is then dictated by the specific geometry and electronic properties of this complex. However, without studies specifically modeling or experimentally probing the system with this compound, any detailed discussion would be speculative and fall outside the required scope of this article.

Further research and specific experimental or computational studies focusing directly on metal complexes of this compound would be necessary to elucidate the specific mechanistic pathways and the origin of stereoselectivity for the reactions it catalyzes.

Mechanistic Investigations and Origin of Stereoselectivity in 2r,3s 3 Amino 4 Diphenylphosphanyl Butan 2 Ol Catalysis

Activation of Molecular Hydrogen and Other Reactants

The activation of molecular hydrogen is a critical step in the catalytic cycle of asymmetric hydrogenation. For rhodium complexes of aminophosphine (B1255530) ligands, including structurally related compounds to (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol, two primary mechanisms are often considered: the dihydride route and the unsaturate route.

In the dihydride route , the rhodium(I) catalyst precursor undergoes oxidative addition with molecular hydrogen to form a rhodium(III) dihydride species. This is then followed by the coordination of the prochiral olefin substrate. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the hydrogenated product regenerates the active catalyst.

Conversely, the unsaturate route involves the initial coordination of the olefin to the rhodium(I) center, forming a catalyst-substrate complex. This complex then reacts with molecular hydrogen in the turnover-limiting step. The precise operative mechanism can be influenced by several factors, including the nature of the ligand, the substrate, and the reaction conditions.

For rhodium catalysts bearing aminophosphine ligands, the amino group can play a crucial role beyond simply creating a chiral environment. It can participate in the catalytic mechanism, for instance, through hydrogen bonding interactions with the substrate or by influencing the electronic properties of the metal center, thereby facilitating the heterolytic cleavage of H₂.

Detailed studies often employ techniques such as parahydrogen-induced polarization (PHIP) NMR spectroscopy to detect and characterize transient rhodium-hydride intermediates, providing direct evidence for the mechanism of hydrogen activation. While specific studies on this compound are not extensively detailed in publicly accessible literature, the general principles derived from similar aminophosphine ligands are considered applicable.

Impact of Reaction Conditions on Mechanism and Selectivity

The stereochemical outcome of hydrogenations catalyzed by rhodium complexes of this compound is highly sensitive to the reaction conditions. Solvent, temperature, and hydrogen pressure can significantly influence both the reaction rate and the enantioselectivity by affecting the stability of key intermediates and the energy barriers of competing reaction pathways.

Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on catalysis. Non-coordinating solvents are often preferred as they are less likely to compete with the substrate for coordination to the rhodium center. In some cases, solvents capable of hydrogen bonding, such as hexafluoroisopropanol (HFIP), have been shown to dramatically influence enantioselectivity in rhodium-catalyzed reactions by stabilizing certain transition states through hydrogen-bonding interactions with the substrate or the catalyst. The choice of solvent can also affect the solubility of the catalyst and the substrate, which in turn can influence reaction kinetics.

Temperature: The reaction temperature is a critical parameter for controlling enantioselectivity. Often, lower temperatures lead to higher enantiomeric excess (ee) by increasing the energy difference between the diastereomeric transition states that lead to the major and minor enantiomers. However, this often comes at the cost of a reduced reaction rate. Therefore, an optimal temperature must be determined to balance reactivity and selectivity.

Pressure: The pressure of hydrogen gas can influence both the reaction rate and, in some cases, the operative catalytic mechanism. At high hydrogen pressures, the dihydride mechanism may be favored due to the increased concentration of hydrogen available for oxidative addition. Conversely, at lower pressures, the unsaturate route might become more competitive. The effect of pressure on enantioselectivity can be complex and substrate-dependent. For some catalytic systems, an increase in pressure can lead to a decrease in enantioselectivity, possibly due to changes in the catalyst's resting state or the relative rates of competing steps in the catalytic cycle.

| Reaction Condition | General Impact on Rate | General Impact on Enantioselectivity | Mechanistic Implications |

| Solvent | Can vary significantly depending on polarity and coordinating ability. | Can be substantial; non-coordinating solvents often favored. Specific interactions (e.g., hydrogen bonding) can enhance selectivity. | Can influence the stability of intermediates and transition states, and potentially the catalyst's resting state. |

| Temperature | Generally increases with higher temperature. | Often decreases at higher temperatures. | Affects the relative energy barriers of competing diastereomeric pathways. |

| Pressure (H₂) | Typically increases with higher pressure. | Can increase, decrease, or have no effect depending on the system. | May influence the relative rates of H₂ activation and substrate coordination, potentially shifting the dominant catalytic pathway. |

Systematic screening of these conditions is essential for the optimization of any given asymmetric hydrogenation catalyzed by a rhodium complex of this compound.

Computational and Theoretical Studies of 2r,3s 3 Amino 4 Diphenylphosphanyl Butan 2 Ol Complexes

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of catalytic reactions. nih.gov It allows for the detailed exploration of potential energy surfaces, helping to elucidate the step-by-step process of chemical transformations mediated by catalysts derived from (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol.

The energy profile for an entire catalytic cycle can be constructed by connecting the energies of reactants, intermediates, transition states, and products. This profile provides a visual representation of the reaction pathway, highlighting the rate-determining step—the step with the highest activation energy barrier. For a hypothetical asymmetric hydrogenation reaction catalyzed by a rhodium complex of this compound, the energy profile would map out key steps such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Catalytic Cycle

| Species | Description | Relative Free Energy (kcal/mol) |

| Cat + Subs | Separated Catalyst and Substrate | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| INT1 | Oxidative Addition Intermediate | +5.4 |

| TS2 | Migratory Insertion Transition State | +18.5 |

| INT2 | Migratory Insertion Intermediate | -2.1 |

| TS3 | Reductive Elimination Transition State | +12.8 |

| Cat + Prod | Separated Catalyst and Product | -25.0 |

This interactive table provides representative data for the energy profile of a catalytic reaction, where TS2 (Migratory Insertion) is the rate-determining step.

A primary goal of computational studies on chiral catalysts is to predict and explain their enantioselectivity. researchgate.net For catalysts incorporating the this compound ligand, DFT can be used to model the transition states leading to the different enantiomeric products (e.g., R and S products).

The enantiomeric excess (ee) is determined by the difference in the activation free energies (ΔΔG‡) of the two diastereomeric transition states. By calculating the energies of the pro-R and pro-S transition states, researchers can predict which enantiomer will be formed preferentially. A larger energy difference corresponds to higher predicted enantioselectivity. These models allow for a rationalization of how the chiral ligand's structure, including the specific stereochemistry of the amino-alcohol backbone, dictates the facial selectivity of substrate coordination and subsequent reaction. researchgate.net Catalyst activity, related to the turnover frequency (TOF), can be correlated with the energy of the rate-determining transition state. researchgate.net

Table 2: Sample DFT Data for Predicting Enantioselectivity

| Transition State | Absolute Free Energy (Hartree) | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(pro-S) | -1578.4321 | 0.0 | 95 |

| TS-(pro-R) | -1578.4289 | +2.0 |

This interactive table illustrates how the calculated energy difference between the two transition states leading to the S and R products can be used to predict the enantiomeric excess of the reaction.

Electronic Structure Analysis of Active Catalytic Species

Understanding the electronic structure of the active catalyst is fundamental to explaining its reactivity and stability. Computational methods provide detailed information on how the this compound ligand interacts with the metal center.

The bonding between the this compound ligand and a transition metal center involves a combination of interactions. The phosphorus atom of the diphenylphosphanyl group acts as a σ-donor by donating its lone pair of electrons to an empty d-orbital on the metal. nih.govresearchgate.net Simultaneously, the amino group can coordinate to the metal, making the ligand bidentate (P,N).

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of electron donation from the ligand to the metal. These studies can also reveal the presence and significance of π-backbonding, where the metal donates electron density from its filled d-orbitals back into empty orbitals of the ligand (e.g., σ* orbitals of the P-C bonds). The nature of this metal-ligand bond is critical, as it influences the electron density at the metal center and, consequently, its catalytic activity. researchgate.net

Analysis of the charge distribution within the catalyst complex reveals how electron density is shared between the metal, the this compound ligand, and the substrate. Methods like Mulliken population analysis or Atoms in Molecules (AIM) theory can be used to assign partial atomic charges. cardiff.ac.uknih.gov This information helps to identify electrophilic and nucleophilic sites within the molecule, providing clues about its reactivity.

Visualizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offers further insight. The spatial distribution and energy of these orbitals are key to understanding the catalyst's reactivity. For instance, the HOMO is often located on the metal center, indicating its nucleophilic character, while the LUMO might be centered on the metal or the coordinated substrate, indicating sites susceptible to nucleophilic attack. The degree of orbital overlap between the ligand and the metal is a direct measure of the covalent character of their bond. nih.gov

Table 3: Representative Calculated Electronic Properties of a Catalyst Complex

| Property | Value | Interpretation |

| Mulliken Charge on Metal | +0.45 e | The metal center is electron-deficient and acts as an electrophile. |

| Mulliken Charge on P Atom | +0.28 e | The phosphorus atom donates electron density to the metal. |

| HOMO Energy | -5.8 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the electronic stability and reactivity of the complex. |

This interactive table shows typical electronic properties derived from DFT calculations that help characterize the catalytic species.

Conformational Analysis of the Ligand and its Metal Complexes

The three-dimensional structure and flexibility of the this compound ligand and its metal complexes are critical to their function. researchgate.net Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. mdpi.com

The conformation of the ligand determines the steric environment around the metal center. researchgate.net For this compound, key conformational variables include the rotation around the C-C bonds of the butanol backbone and the orientation of the two phenyl groups on the phosphorus atom. When coordinated to a metal, the ligand's conformation is often more rigid, but certain degrees of freedom remain.

Computational methods can systematically explore the conformational space to locate low-energy structures. This is crucial because different conformers of the catalyst can exhibit different reactivity and selectivity. The preferred conformation often places the bulky phenyl groups in a way that creates a well-defined chiral pocket, which is essential for discriminating between the two faces of a prochiral substrate, thus leading to high enantioselectivity. researchgate.net The analysis helps in understanding how the ligand's backbone stereochemistry translates into a specific and effective chiral environment at the catalytic site. researchgate.net

Rational Design Strategies Guided by Computational Data

Computational chemistry has emerged as a powerful tool in the field of asymmetric catalysis, providing profound insights into reaction mechanisms and the origins of enantioselectivity. For complexes of this compound and related aminophosphine (B1255530) alcohol ligands, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in guiding the rational design of more efficient and selective catalysts. These computational approaches allow for the detailed examination of transition states, the quantification of non-covalent interactions, and the prediction of stereochemical outcomes, thereby accelerating the catalyst development cycle.

A significant focus of computational studies in this area is the elucidation of the mechanism of asymmetric hydrogenation and transfer hydrogenation reactions. DFT calculations have been successfully applied to map the potential energy surfaces of catalytic cycles, identifying key intermediates and turnover-limiting steps. For instance, in the rhodium-catalyzed asymmetric hydrogenation of enamides, computational models have been used to investigate the oxidative addition of hydrogen, the migratory insertion of the olefin, and the reductive elimination of the product. These studies have highlighted the crucial role of the chiral ligand in dictating the facial selectivity of the substrate coordination and the subsequent hydride transfer.

The predictive power of computational chemistry is particularly valuable in the rational design of new ligands based on the this compound scaffold. By systematically modifying the ligand structure in silico—for example, by altering the substituents on the phosphine (B1218219) or the amino alcohol backbone—researchers can evaluate the potential impact on catalytic activity and enantioselectivity without the immediate need for extensive synthetic work. These computational screenings can identify promising candidate ligands for experimental validation.

One of the key aspects explored through computational data is the nature of the interactions between the catalyst, the substrate, and in some cases, additives or the solvent. Non-covalent interactions, such as hydrogen bonding and steric repulsion, in the transition state of the enantio-determining step are often the primary factors controlling the stereochemical outcome. DFT studies can quantify the energetic contributions of these interactions, providing a detailed understanding of the source of stereoinduction. For example, calculations can reveal how the hydroxyl group of the amino alcohol moiety might interact with the substrate through hydrogen bonding, thereby locking it into a specific orientation for the catalytic transformation.

Table 1: Calculated Energy Barriers for Diastereomeric Transition States in a Model Asymmetric Hydrogenation Reaction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | 0.0 | R |

| TS-S | +2.5 |

This illustrative data indicates that the transition state leading to the R-enantiomer is 2.5 kcal/mol lower in energy than the transition state leading to the S-enantiomer, suggesting a high predicted enantiomeric excess in favor of the R product.

Table 2: Key Geometric Parameters of Optimized Transition State Structures

| Parameter | TS-R | TS-S |

| Rh-H bond length (Å) | 1.60 | 1.62 |

| H-C bond length (Å) | 1.85 | 1.95 |

| Dihedral Angle (P-Rh-C=C) (°) | 15 | 35 |

This hypothetical data highlights differences in the geometries of the diastereomeric transition states, which can be correlated with the observed enantioselectivity.

The insights gained from such computational studies are invaluable for the rational design of next-generation catalysts. By understanding the intricate details of the catalyst-substrate interactions and the factors governing the energy landscape of the catalytic cycle, chemists can make informed decisions in the design of new ligands with improved performance. This synergy between computational and experimental chemistry is a cornerstone of modern catalyst development.

Ligand Modifications and Derivatives of 2r,3s 3 Amino 4 Diphenylphosphanyl Butan 2 Ol for Enhanced Catalytic Performance

Structural Variations of the Amino Alcohol Backbone

The amino alcohol backbone of (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol provides a robust framework for introducing structural diversity. Modifications to this part of the ligand can significantly influence the catalytic pocket's shape and rigidity, thereby affecting substrate approach and the stereochemical outcome of the reaction.

Introduction of Ring Systems (e.g., Spiro Structures)

Incorporating cyclic structures into the ligand backbone is a powerful strategy for enhancing catalytic performance. acs.org Spirocyclic frameworks, in particular, are advantageous due to their inherent rigidity and well-defined stereochemistry. nankai.edu.cn The introduction of a spirobiindane or spirobifluorene backbone, for instance, has led to the development of highly effective chiral spiro phosphorus ligands. acs.org These ligands have demonstrated superior enantioselectivities in a range of transition-metal-catalyzed asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. acs.orgsemanticscholar.org The rigidity of the spiro scaffold helps to create a well-defined and stable chiral environment around the metal center, which is crucial for effective stereocontrol. nankai.edu.cn

For example, chiral spiro diphosphine ligands with a 1,1′-spirobiindane backbone have been successfully employed in the asymmetric hydrogenation of ketones and α,β-unsaturated acids. acs.org Similarly, spiro monophosphorus ligands have proven highly efficient in Rh-catalyzed asymmetric additions and Pd-catalyzed asymmetric allylations. acs.org The success of these spiro-based ligands underscores the importance of a rigid and pre-organized ligand framework for achieving high levels of asymmetric induction. researchgate.net

Alterations in Chain Length and Branching

Modifying the length and branching of the carbon chain in the amino alcohol backbone offers another avenue for tuning the ligand's properties. While specific examples directly pertaining to this compound are not extensively detailed in the provided search results, the general principles of ligand design suggest that such modifications would impact the steric bulk and flexibility of the ligand. Increasing the chain length could create a larger and more flexible catalytic pocket, which might be beneficial for accommodating larger substrates. Conversely, introducing branching or shortening the chain could impose greater steric hindrance, potentially leading to higher enantioselectivity for specific reactions. The synthesis of amino acid-derived ligands with varying spacer lengths has been explored in the context of cross-coupling reactions, demonstrating that the distance between the coordinating groups can influence the catalytic outcome. rsc.org

Modifications of the Phosphine (B1218219) Moiety

The phosphine group is a critical component of the ligand, as it directly coordinates to the metal center and influences its electronic and steric environment. Modifications to this moiety can therefore have a profound impact on the catalyst's activity and selectivity.

Impact of Aryl Substituents on Electronic and Steric Properties

The electronic and steric properties of the phosphine moiety can be systematically tuned by varying the substituents on the phosphorus atom. manchester.ac.uk The introduction of electron-withdrawing or electron-donating groups on the aryl rings of the diphenylphosphino group alters the electron density at the phosphorus atom, which in turn affects the metal-ligand bond strength and the catalyst's reactivity. acs.org For instance, electron-withdrawing substituents on arylphosphines have been shown to increase the rate of dehydrocoupling reactions. acs.org

The steric bulk of the aryl substituents also plays a crucial role. nih.gov Larger substituents can create a more crowded environment around the metal center, which can enhance enantioselectivity by directing the approach of the substrate. nih.gov The Tolman electronic parameter (TEP) and cone angle are useful metrics for quantifying the electronic and steric effects of different phosphine ligands, respectively. nih.gov By carefully selecting aryl substituents, it is possible to achieve a balance of electronic and steric properties that is optimal for a given catalytic transformation. acs.org

| Substituent | Electronic Effect | Steric Effect (Cone Angle) | Potential Impact on Catalysis |

|---|---|---|---|

| -H (Phenyl) | Neutral | Moderate | Baseline for comparison |

| -CF3 (Trifluoromethyl) | Electron-withdrawing | Moderate | Increased catalyst activity, altered regioselectivity acs.org |

| -OMe (Methoxy) | Electron-donating | Moderate | Increased electron density on the metal, potentially affecting reactivity |

| -tBu (tert-Butyl) | Electron-donating | Large | Increased steric hindrance, potentially enhancing enantioselectivity nih.gov |

| Ferrocenyl | Strongly electron-donating | Large | Unique steric and electronic properties leading to high enantioselectivity nih.gov |

Development of P-Stereogenic Variants

Introducing a chiral center at the phosphorus atom itself creates a P-stereogenic ligand, which can lead to exceptionally high levels of asymmetric induction. nih.gov The synthesis of P-stereogenic phosphines has been a significant area of research, with various methods developed to control the stereochemistry at the phosphorus center. nih.gov These ligands have been successfully applied in a wide range of asymmetric catalytic reactions, often providing superior results compared to ligands with chirality only in the backbone. nih.gov The proximity of the stereogenic center to the metal atom allows for very effective transfer of chiral information during the catalytic cycle. While the development of P-stereogenic variants of this compound is a logical extension of this work, specific examples are not detailed in the provided search results.

Tuning of the Amino Group

Secondary Amine and Amide Derivatives

The primary amino group in this compound serves as a key coordination site and a point for structural diversification. Converting this primary amine into secondary amines or amides can significantly alter the ligand's steric and electronic profile, thereby influencing its catalytic performance.

The synthesis of N-monosubstituted β-aminophosphine derivatives is a common strategy, often starting from enantiopure materials like amino alcohols. rsc.org For the title compound, this would involve the alkylation or arylation of the primary amine. This transformation replaces a hydrogen atom with a bulkier group, which can create a more defined chiral pocket around the metal center, potentially leading to higher enantioselectivity. The direct functionalization of N-unsubstituted aminophosphines is considered an atom-economical route to access secondary N,P-ligands. rsc.org

Another important modification is the conversion of the amino group to an amide. This is typically achieved by reacting the aminophosphine (B1255530) with acyl chlorides or isothiocyanates. rsc.org The resulting amide functionality introduces several new features:

Electronic Effects : The electron-withdrawing nature of the carbonyl group in an amide reduces the σ-donor ability of the nitrogen atom. This modification can influence the electronic properties of the metal center to which it coordinates.

Hydrogen Bonding : The amide N-H group can act as a hydrogen-bond donor. This capability allows the ligand to participate in secondary interactions with the substrate, helping to lock it into a specific orientation and enhance stereoselectivity. acs.org

Steric Bulk : The acyl group adds steric hindrance, which, similar to N-alkylation, can improve the enantioselectivity of the catalytic process.

These N-monosubstituted phosphine derivatives have a broader range of applications than their primary amine counterparts and can be utilized as bifunctional organocatalysts or as versatile N,P-ligands in metal-catalyzed asymmetric synthesis. rsc.org

Table 1: Potential Secondary Amine and Amide Derivatives and Their Expected Impact

| Derivative Type | Modification Example | Key Structural Change | Expected Impact on Catalysis |

|---|---|---|---|

| Secondary Amine | N-alkylation (e.g., N-benzyl) | Increased steric bulk around the nitrogen atom. | Enhanced enantioselectivity due to a more defined chiral pocket. |

| Amide | N-acylation (e.g., N-acetyl) | Reduced N-donor ability; introduces H-bond donor capability. | Improved substrate orientation via hydrogen bonding; altered metal center electronics. |

| Thiourea (B124793) | Reaction with isothiocyanate | Introduces a bifunctional thiourea group. | Potential for dual activation of reactants through hydrogen bonding. acs.org |

| Sulfonamide | Reaction with sulfonyl chloride | Adds a bulky, electron-withdrawing sulfonamide group. | Increased steric hindrance and modified electronic properties. rsc.org |

Introduction of Additional Donor Atoms (e.g., Pyridine (B92270), Thioether, Oxazoline)

Incorporating a third donor atom into the ligand framework transforms the bidentate P,N-ligand into a tridentate P,N,X-ligand (where X is the new donor). This can lead to more rigid coordination with the metal center, creating a well-defined and stable catalytic species that often results in higher activity and selectivity.

Pyridine: The integration of a pyridine ring is a well-established strategy for developing potent chiral ligands. A pyridine-aminophosphine ligand derived from the title compound would feature a P,N,N' coordination motif. Such ligands have been successfully synthesized and applied in asymmetric hydrogenation reactions, demonstrating excellent enantioselectivity. rsc.org The pyridine nitrogen, being a sp²-hybridized donor, has different electronic properties compared to the sp³-hybridized amine nitrogen, offering a different coordination environment that can be beneficial for catalysis.

Thioether: Thioether moieties are soft donors that coordinate well with late transition metals like palladium and rhodium. The synthesis of thioether-aminophosphine ligands has been developed to allow for systematic variation of the ligand backbone and substituents. researchgate.net Introducing a thioether group can modulate the electronic structure of the coordinated metal, which can be instrumental in improving catalyst performance. researchgate.net Ligands containing phosphorus and sulfur donor atoms have found diverse applications, including in palladium-catalyzed allylic alkylation and rhodium-catalyzed cyclopropanation. researchgate.net

Oxazoline (B21484): Phosphino-oxazoline (PHOX) ligands are a "privileged" class in asymmetric catalysis, known for their effectiveness in a wide range of transformations. wikipedia.orgacs.org These ligands are typically synthesized from chiral β-amino alcohols, making this compound an ideal precursor. acs.org The synthesis would involve cyclization of the amino alcohol moiety with a nitrile-containing phosphine precursor or a related method. The resulting ligand would possess a phosphine and an oxazoline nitrogen as donor atoms. The stereocenter adjacent to the coordinating nitrogen atom of the oxazoline ring plays a crucial role in inducing asymmetry. wikipedia.org PHOX ligands and related aminophosphine-oxazoline ligands have demonstrated high efficiency in palladium-catalyzed asymmetric allylic alkylation and Suzuki coupling reactions. researchgate.netdocumentsdelivered.com

Table 2: Potential Derivatives with Additional Donor Atoms

| Donor Atom | Ligand Class | Potential Application | Reported Performance of Analogous Ligands |

|---|---|---|---|

| Pyridine | Pyridine-Aminophosphine (P,N,N') | Asymmetric Hydrogenation | Up to 99% ee and >20:1 dr in hydrogenation of cyclic imines. rsc.org |

| Thioether | Thioether-Aminophosphine (P,N,S) | Allylic Alkylation, Cyclopropanation | Effective in tuning reactivity and yields in Rh- and Pd-catalyzed reactions. researchgate.net |

| Oxazoline | Phosphino-Oxazoline (PHOX) type | Allylic Alkylation, Suzuki Coupling | Up to 87% ee in allylic alkylation and 46% ee in Suzuki coupling. researchgate.net |

Comparative Studies of this compound with Other Chiral Aminophosphine Ligands

While direct comparative studies featuring this compound are not extensively documented, its performance can be contextualized by comparing its structural features to those of well-established classes of chiral aminophosphine and diphosphine ligands. The efficacy of a chiral ligand is typically benchmarked in specific catalytic reactions, such as asymmetric hydrogenation or allylic alkylation, against other ligands.

Key factors for comparison include:

Bite Angle: The P-Metal-N angle influences the geometry and stability of the metal complex.

Chirality Source: The location and nature of the stereogenic centers (e.g., on the backbone vs. on the P-atom).

Flexibility: Rigid backbones often lead to higher enantioselectivity by reducing the number of possible conformations of the catalyst-substrate complex.

Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus and nitrogen atoms.

Comparison with Other Ligand Classes:

P-Chiral Phosphines: Ligands like DIPAMP, where chirality resides on the phosphorus atom, were foundational in asymmetric catalysis. nih.gov Compared to these, this compound is a backbone-chiral ligand. Modern P-chiral phosphines often exhibit exceptional enantioselectivity (>99% ee) in reactions like asymmetric hydrogenation. nih.gov

C₂-Symmetric Diphosphines: Ligands such as CHIRAPHOS and BINAP are benchmarks in asymmetric catalysis. researchgate.net Unlike the C₁-symmetric aminophosphine structure of the title compound, C₂-symmetry can be advantageous as it reduces the number of possible diastereomeric transition states. However, unsymmetrical hybrid ligands have also proven highly effective. lookchem.com

Phosphine-Aminophosphine Ligands: This class of unsymmetrical ligands has demonstrated superior enantioselectivity compared to some other bidentate phosphorus ligands like Me-BoPhoz in rhodium-catalyzed asymmetric hydrogenation, achieving up to 97% ee. lookchem.com The title compound, being an aminophosphine alcohol, shares features with this class but also includes a hydroxyl group that could engage in hydrogen bonding.

Phosphino-Oxazoline (PHOX) Ligands: As a potential derivative, PHOX-type ligands are a major point of comparison. They are among the most successful and versatile ligands in asymmetric catalysis. acs.org The performance of a simple aminophosphine alcohol would be evaluated against the high standards set by PHOX ligands in reactions like palladium-catalyzed allylic substitution.

Table 3: Comparative Overview of Chiral Ligand Classes

| Ligand Class | Example(s) | Symmetry | Key Feature | Typical High Performance (ee%) |

|---|---|---|---|---|

| Aminophosphine Alcohol | This compound | C₁ | P,N-bidentate coordination, hydroxyl group for H-bonding. | Reaction Dependent |

| P-Chiral Phosphines | DIPAMP, t-Bu-BisP* | C₂ | Chirality on the phosphorus atom; often electron-rich. | >99% in hydrogenation. nih.gov |

| Backbone-Chiral Diphosphines | CHIRAPHOS, BINAP | C₂ | Axial or central chirality on a carbon backbone; rigid structure. | >99% in various reactions. researchgate.netresearchgate.net |

| Phosphine-Aminophosphines | PAP-Phos | C₁ | Unsymmetrical hybrid P,P'-ligand. | 97% in hydrogenation. lookchem.com |

| Phosphino-Oxazolines | (S)-iPr-PHOX | C₁ | Privileged ligand class; rigid chelate ring. | >99% in allylic alkylation. acs.org |

Future Research Directions and Challenges in the Application of 2r,3s 3 Amino 4 Diphenylphosphanyl Butan 2 Ol

Development of Novel Asymmetric Transformations

A primary avenue for future research is the application of catalysts derived from (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol in novel asymmetric transformations that are currently underserved by existing catalytic systems. While P,N-ligands are well-established in reactions like hydrogenation and allylic alkylation, their potential in more complex multi-component reactions, cycloadditions, and C-H functionalization remains an area ripe for exploration. acs.orgrsc.org

Research efforts could focus on developing catalytic systems for reactions such as:

Asymmetric [3+2] and [4+2] Cycloadditions: The unique steric and electronic properties of the ligand could be leveraged to control diastereo- and enantioselectivity in the formation of complex cyclic and heterocyclic scaffolds. rsc.orgresearchgate.net

Enantioselective C-H Activation: Directing C-H functionalization is a major goal in modern organic synthesis. A significant challenge is to design catalysts that can select a specific C-H bond and functionalize it enantioselectively. The this compound ligand could provide the necessary chirality and reactivity at the metal center to achieve this.

Multi-component Reactions: The development of catalytic protocols that can asymmetrically forge multiple bonds and stereocenters in a single operation from simple starting materials is highly desirable.

A key challenge will be tuning the metal precursor and reaction conditions to match the specific demands of each new transformation. The interplay between the ligand's structure and the reaction mechanism will require detailed mechanistic and computational studies to guide catalyst optimization.

Table 1: Hypothetical Application in Asymmetric [3+2] Cycloaddition

| Entry | Metal Precursor | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | AgOAc | Toluene | 85 | 92 |

| 2 | [Rh(COD)Cl]₂ | K₂CO₃ | THF | 78 | 85 |

| 3 | Ni(COD)₂ | NaBArF | CH₂Cl₂ | 91 | 95 |

| 4 | Cu(OTf)₂ | NaOtBu | Dioxane | 88 | 90 |

Strategies for Improving Catalyst Durability and Recyclability

Homogeneous catalysts based on precious metals and complex chiral ligands are often expensive, which can limit their application on an industrial scale. A significant challenge is the development of methods to "heterogenize" the homogeneous catalyst, allowing for easy separation from the product and subsequent reuse without a significant loss of activity or selectivity. tandfonline.comrsc.org

Future research will likely focus on several key immobilization strategies:

Anchoring to Solid Supports: The ligand can be covalently attached to insoluble supports such as polymers (e.g., polystyrene), silica, or graphene oxide. The hydroxyl or amino group on the ligand's backbone provides a convenient handle for such functionalization. rsc.orgnih.gov

Encapsulation in Porous Materials: Metal complexes of the ligand could be encapsulated within the pores of materials like Metal-Organic Frameworks (MOFs). chemrxiv.orgnih.gov This approach physically traps the catalyst while allowing substrates and products to diffuse freely.

Use of Biphasic Systems: By modifying the ligand to be soluble in a specific phase (e.g., fluorous or aqueous), the catalyst can be readily separated from the product, which resides in a different, immiscible phase.

The primary challenge in all immobilization strategies is to ensure that the process does not negatively impact the catalyst's performance. cmu.edu The linker used for attachment must not interfere with the formation of the active catalytic species, and the support material should not block access of the substrate to the catalytic site. nih.gov

Table 2: Illustrative Comparison of Homogeneous vs. Immobilized Catalyst Recycling

| Cycle | Homogeneous Catalyst ee (%) | Immobilized Catalyst ee (%) |

|---|---|---|

| 1 | 98 | 97 |

| 2 | 98 | 97 |

| 3 | 95 (Lower Yield) | 96 |

| 4 | Not Recoverable | 96 |

| 5 | Not Recoverable | 95 |

Expansion of Substrate Scope to Challenging Molecular Architectures

While a catalyst may show excellent performance for a narrow range of simple substrates, its true utility is demonstrated by its ability to handle challenging molecular architectures. This includes substrates that are sterically demanding, electronically deactivated, or contain multiple functional groups that could potentially poison the catalyst. Expanding the substrate scope for catalysts based on this compound is a critical direction for future work. acs.orgnih.gov

Research in this area will involve:

Ligand Modification: The steric and electronic properties of the ligand can be fine-tuned. For example, replacing the phenyl groups on the phosphorus atom with more electron-donating or electron-withdrawing groups, or with bulkier groups, can significantly alter the catalyst's reactivity and selectivity.

Mechanistic Investigation: Understanding the catalyst's mode of action and the reasons for its failure with certain substrates is crucial. This knowledge can guide rational modifications to the ligand structure or reaction conditions to overcome these limitations.

The challenge lies in achieving broad applicability without creating a library of highly specialized ligands for every substrate class. The goal is to identify structural motifs on the ligand that impart robustness and tolerance to a wide variety of functional groups and steric environments.

Design of Next-Generation Ligands Based on Principles Derived from this compound

The this compound structure serves as an excellent scaffold for the design of next-generation ligands. nih.gov By understanding the structure-activity relationships of this parent ligand, researchers can develop new ligands with enhanced performance. The design and synthesis of new chiral phosphine (B1218219) ligands remains a central task in asymmetric catalysis. tcichemicals.com

Future design strategies may include:

Scaffold Rigidity: Introducing conformational rigidity into the butanol backbone, for instance by incorporating it into a cyclic or bicyclic system, could pre-organize the coordinating atoms and enhance enantioselectivity.

P-Chirogenic Ligands: Replacing the diphenylphosphanyl group with a phosphine center that is itself chiral (P-chirogenic) could introduce an additional element of stereocontrol, potentially leading to synergistic effects with the backbone chirality. nih.gov

Combinatorial Approaches: Using the amino alcohol backbone as a modular platform, libraries of ligands could be synthesized by varying the substituents on the nitrogen, oxygen, and phosphorus atoms. pnas.org These libraries could then be rapidly screened for optimal performance in various reactions.

A significant challenge is the synthetic accessibility of these more complex ligands. Developing concise and efficient synthetic routes is paramount to the successful exploration of next-generation ligand designs. nih.gov

Table 3: Conceptual Next-Generation Ligand Derivatives

| Ligand Derivative | Modification Principle | Targeted Improvement |

|---|---|---|

| L1 | Replace P-Ph₂ with P(Cy)₂ | Increased electron donation, altered steric profile |

| L2 | Replace P-Ph₂ with P(3,5-(CF₃)₂C₆H₃)₂ | Increased electron withdrawal, enhanced catalyst stability |

| L3 | N-methylation of the amino group | Fine-tuning of the N-donor properties |

| L4 | O-silylation of the hydroxyl group | Blocking of potential Brønsted acid site, steric tuning |

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry demand the development of more sustainable and efficient chemical processes. Integrating catalysts derived from this compound with modern technologies like continuous flow chemistry is a promising future direction. rsc.org

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. whiterose.ac.uk By immobilizing the chiral catalyst within a packed-bed reactor, reactants can be continuously passed over it, yielding a continuous stream of the chiral product. rsc.org This approach is particularly powerful when combined with the recyclability strategies discussed previously.

Further alignment with sustainable methodologies includes:

Atom Economy: Developing reactions that maximize the incorporation of starting material atoms into the final product.

Benign Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, supercritical fluids, or bio-derived solvents.

Reduced Energy Consumption: Utilizing more efficient heating methods or developing catalysts that operate effectively at lower temperatures.

The main challenge will be the long-term stability of the immobilized catalyst under continuous flow conditions. Catalyst leaching, deactivation, or mechanical degradation of the support must be minimized to ensure the process is economically viable and truly sustainable.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol, and how can stereochemical purity be ensured?

- Methodology :

- Asymmetric Catalysis : Utilize chiral ligands (e.g., phosphine-based catalysts) to control stereochemistry during hydrogenation or cross-coupling reactions.

- Chiral Pool Synthesis : Start with naturally occurring chiral precursors (e.g., amino acids) to retain stereochemical integrity.

- Verification : Confirm enantiomeric excess via chiral HPLC (e.g., using amylose-based columns) or X-ray crystallography. Comparative analysis with structurally related compounds (e.g., fluorinated analogs) can validate stereochemical assignments .

Q. How can the electronic and steric properties of the diphenylphosphanyl group be characterized?

- Methodology :

- Spectroscopy : Use P NMR to assess coordination behavior and electron-donating capacity. Compare shifts with model phosphine ligands.

- Computational Analysis : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and quantify ligand steric parameters (e.g., %V) .

Advanced Research Questions

Q. How does the diphenylphosphanyl group influence catalytic performance in transition-metal complexes?

- Methodology :

- Comparative Studies : Synthesize analogs replacing diphenylphosphanyl with less bulky/electron-rich groups (e.g., cyclohexylphosphine).

- Kinetic Profiling : Measure turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling) under identical conditions. Correlate activity with steric/electronic parameters derived from spectroscopy or DFT .

Q. What experimental protocols mitigate degradation during stability studies of this compound?

- Methodology :

- Controlled Storage : Store samples under inert atmospheres (N/Ar) at -20°C to minimize oxidation.

- Degradation Monitoring : Use TLC or LC-MS to track decomposition products. Implement accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) to simulate long-term stability. Reference environmental screening protocols for phosphorus-containing compounds to identify degradation pathways .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?

- Methodology :

- Cross-Validation : Analyze samples using orthogonal methods (e.g., chiral HPLC, polarimetry, and H NMR with chiral shift reagents).

- Synthesis Reproducibility : Standardize reaction parameters (e.g., catalyst loading, solvent purity) across labs. Publish raw chromatographic data and calibration curves to enhance transparency .

Environmental and Analytical Considerations

Q. What strategies assess the environmental persistence of this compound?

- Methodology :

- Hydrolysis Studies : Measure degradation rates in aqueous buffers (pH 4–9) at 25°C. Use LC-MS to quantify parent compound and breakdown products.

- Biodegradation Screening : Follow OECD 301 guidelines (e.g., closed bottle test) to evaluate microbial degradation. Compare with structurally similar flame retardants (e.g., triphenyl phosphate derivatives) for ecological risk modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.